(3E)-4-(3-溴苯基)-2-氧代丁-3-烯酸甲酯

描述

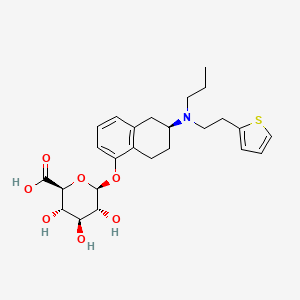

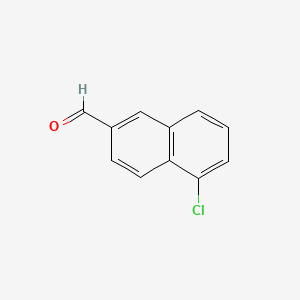

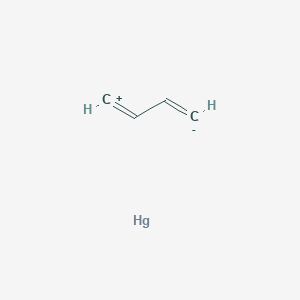

“Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate” is an organic compound containing a bromophenyl group, a methyl ester group, and a conjugated system involving a carbonyl and a carbon-carbon double bond. This suggests that it may have interesting reactivity, particularly in reactions involving the carbonyl group or the double bond .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains a bromine atom attached to a phenyl ring, a carbonyl group, and a carbon-carbon double bond in conjugation with the carbonyl group. This conjugated system could potentially have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the carbonyl group and the carbon-carbon double bond. These could undergo a variety of reactions, including nucleophilic addition to the carbonyl group, or reactions at the double bond such as hydrogenation or reaction with electrophiles .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound is likely to be a solid at room temperature, with a relatively high melting point due to the presence of the phenyl ring. It is likely to be insoluble in water but soluble in organic solvents .科学研究应用

神经保护剂

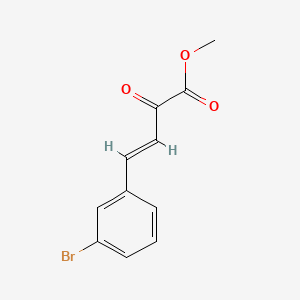

与(3E)-4-(3-溴苯基)-2-氧代丁-3-烯酸甲酯相关的化合物的一个重要应用在于神经保护剂的开发。具体而言,已合成并评估了类似化合物作为犬尿氨酸-3-羟化酶的有效抑制剂。这些抑制剂被认为是潜在的神经保护剂,用于预防干扰素-γ 诱导的昆啉酸在人类单核细胞衍生巨噬细胞中的合成增加,这是与神经退行性疾病有关的途径。这类化合物代表了针对神经退行性疾病进行治疗干预的一个有希望的途径 (Drysdale、Hind、Jansen 和 Reinhard,2000 年)。

抗菌活性

衍生自苯甲酰丙酮酸的甲酯的合成产生了具有显着抗菌活性的化合物。这些化合物与(3E)-4-(3-溴苯基)-2-氧代丁-3-烯酸甲酯具有核心结构,已针对各种微生物菌株进行了测试,显示出作为抗菌剂的潜力。它们的合成及其抗菌性能的研究标志着寻找新型抗菌化合物的重要一步 (Gein、Bobrovskaya、Mashkina、Novikova、Makhmudov、Yankin、Danilov、Hvolis、Belonogova 和 Gulyaev,2020 年)。

生物柴油生产催化剂

对类似化合物的进一步研究探索了它们在生物柴油生产中用作催化剂的可能性。已经合成并评估了新型有机锡(IV)配合物在玉米油酯交换反应中转化为生物柴油的催化性能。这项研究突出了与(3E)-4-(3-溴苯基)-2-氧代丁-3-烯酸甲酯相关的化合物在可再生能源生产中的潜在用途,展示了生物柴油合成的可持续方法 (Zubair、Sirajuddin、Haider、Hussain、Tahir 和 Ali,2019 年)。

对 MRSA 的抗菌作用

另一个值得注意的应用是在开发对耐甲氧西林金黄色葡萄球菌(MRSA)有效的抗菌剂。4-氧代-4-苯基丁-2-烯酸甲酯衍生物已通过抑制细菌甲萘醌生物合成途径中的 MenB,证明了对 MRSA 的体内活性。这种抑制破坏了细菌呼吸,表明这些化合物作为新型抗 MRSA 疗法的潜力 (Matarlo、Lu、Daryaee、Daryaee、Ruzsicska、Walker 和 Tonge,2016 年)。

安全和危害

未来方向

属性

IUPAC Name |

methyl (E)-4-(3-bromophenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIUBRSAJZCNCK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701178534 | |

| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate | |

CAS RN |

1148004-80-1 | |

| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148004-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701178534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)